Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, a nitrophenyl group, and a phosphonate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions using nitric acid or other nitrating agents.
Attachment of the Dimethoxyphenyl Group: This step involves the use of dimethoxybenzene derivatives and appropriate coupling reactions.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxides.
Scientific Research Applications
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
Uniqueness
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N3O8P |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24N3O8P/c1-28-17-9-8-14(12-18(17)29-2)10-11-22-20-21(33(27,30-3)31-4)23-19(32-20)15-6-5-7-16(13-15)24(25)26/h5-9,12-13,22H,10-11H2,1-4H3 |
InChI Key |
XWMNROLRMRJSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])P(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.